Benzyl 4-amino-3-phenoxybenzoate
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Overview
Description
Benzyl 4-amino-3-phenoxybenzoate is an organic compound with the molecular formula C20H17NO3 It is a derivative of benzoic acid and features both amino and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-amino-3-phenoxybenzoate can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-phenoxybenzoic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are also utilized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-3-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino form.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-amino-3-phenoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of benzyl 4-amino-3-phenoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.
Procaine: Another local anesthetic with structural similarities.
Tetracaine: A potent local anesthetic used in medical procedures.
Uniqueness
Benzyl 4-amino-3-phenoxybenzoate is unique due to its combination of amino and phenoxy functional groups, which confer distinct chemical reactivity and potential biological activity. Unlike some of its analogs, it may offer a broader range of applications in both medicinal chemistry and materials science .
Properties
Molecular Formula |
C20H17NO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl 4-amino-3-phenoxybenzoate |
InChI |
InChI=1S/C20H17NO3/c21-18-12-11-16(13-19(18)24-17-9-5-2-6-10-17)20(22)23-14-15-7-3-1-4-8-15/h1-13H,14,21H2 |
InChI Key |
NWQJRGVNDOSLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
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